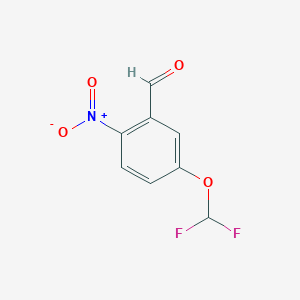

5-Difluoromethoxy-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 5-Difluoromethoxy-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Difluoromethoxy-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethoxy)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUIHREGSKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Difluoromethoxy-2-nitrobenzaldehyde: A Key Building Block in Modern Drug Discovery

Abstract

5-Difluoromethoxy-2-nitrobenzaldehyde is an aromatic aldehyde of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a difluoromethoxy moiety, makes it a versatile precursor for the synthesis of complex heterocyclic systems. The difluoromethoxy group, in particular, is a critical component in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for hydroxyl and thiol groups. This guide provides a comprehensive technical overview of the compound's structure, properties, synthesis, reactivity, and applications, with a focus on its strategic use in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

5-Difluoromethoxy-2-nitrobenzaldehyde is a substituted benzaldehyde with the chemical formula C₈H₅F₂NO₄.[1] The molecule is characterized by a benzene ring substituted with three key functional groups: a formyl (-CHO) group at position 1, a nitro (-NO₂) group at position 2, and a difluoromethoxy (-OCHF₂) group at position 5. The ortho-nitro and para-difluoromethoxy substituents create a specific electronic environment that dictates the molecule's reactivity and utility.

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Conceptual):

-

Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde.

-

To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under pressure and at an elevated temperature.

-

Causality: The base deprotonates the phenol to form a phenoxide, which acts as a nucleophile, displacing the chloride from chlorodifluoromethane to form the difluoromethyl ether.

-

Upon reaction completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography or distillation to isolate 4-(difluoromethoxy)benzaldehyde.

-

-

Step 2: Nitration.

-

Cool a mixture of concentrated sulfuric acid to 0-5 °C.

-

Slowly add 4-(difluoromethoxy)benzaldehyde to the cold sulfuric acid with stirring.

-

Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction and prevent over-nitration.

-

Causality: The aldehyde and difluoromethoxy groups are ortho, para-directing. However, the position ortho to the strongly activating -OCHF₂ group and meta to the deactivating -CHO group is sterically accessible and electronically favored for nitration. The position ortho to the aldehyde is deactivated.

-

After the addition is complete, allow the reaction to stir for a specified time before carefully quenching by pouring onto ice.

-

The precipitated solid product is collected by filtration, washed with cold water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Difluoromethoxy-2-nitrobenzaldehyde.

-

Spectral and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the final compound. Based on the known effects of the constituent functional groups, the following spectral characteristics are expected.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features | Interpretation |

|---|---|---|

| ¹H NMR | δ ~10.4 ppm (s, 1H, -CHO)δ ~8.2 ppm (d, 1H, Ar-H)δ ~7.8 ppm (dd, 1H, Ar-H)δ ~7.6 ppm (d, 1H, Ar-H)δ ~6.8 ppm (t, ¹JH-F ≈ 73 Hz, 1H, -OCHF₂) | The aldehyde proton is highly deshielded. [2]The aromatic protons will show characteristic splitting patterns. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

| ¹³C NMR | δ ~188 ppm (C=O)δ ~165 ppm (Ar-C-O)δ ~145 ppm (Ar-C-NO₂)δ ~130-110 ppm (Ar-C)δ ~115 ppm (t, ¹JC-F ≈ 260 Hz, -OCHF₂) | The aldehyde carbonyl carbon is significantly downfield. [3]The carbon attached to the highly electronegative fluorine atoms will show a large one-bond coupling constant. |

| FT-IR (cm⁻¹) | ~2850, 2750 (C-H stretch, aldehyde)~1710 (C=O stretch, aldehyde)~1600, 1480 (C=C stretch, aromatic)~1530 (N-O stretch, asymmetric)~1350 (N-O stretch, symmetric)~1250 (C-O-C stretch, ether)~1100 (C-F stretch) | Each functional group provides a characteristic absorption band, allowing for structural confirmation. The positions of the nitro group stretches are particularly diagnostic. [4] |

| Mass Spec. (EI) | M⁺ at m/z = 217Fragments: [M-H]⁺, [M-NO₂]⁺, [M-CHO]⁺ | The molecular ion peak confirms the molecular weight. Fragmentation patterns would involve the loss of the functional groups. |

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 5-Difluoromethoxy-2-nitrobenzaldehyde lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. The combination of the aldehyde and nitro groups provides a synthetic handle for constructing a wide array of heterocyclic scaffolds.

5.1 Synthesis of Benzimidazole Scaffolds A critical application is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The typical synthetic route involves the reduction of the nitro group to an amine, followed by condensation with the aldehyde (or a derivative) to form the imidazole ring.

Caption: Role as a precursor in heterocyclic synthesis.

This pathway is fundamental to creating compounds like Pantoprazole, a proton pump inhibitor where the 5-difluoromethoxy benzimidazole core is essential for its activity and stability. [5][6]The reduction of the nitro group to form a diamine precursor, which can then be cyclized, is a well-established industrial process. [7] 5.2 Broader Synthetic Utility Beyond benzimidazoles, the dual reactivity of the nitro and aldehyde groups makes it a valuable starting material for other important chemical transformations. [8]* Reductive Amination: The aldehyde can undergo reductive amination to introduce diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: The aldehyde can be converted to alkenes.

-

Knoevenagel Condensation: Reaction with active methylene compounds can build molecular complexity.

These reactions, coupled with the subsequent or prior modification of the nitro group, open pathways to a vast chemical space for drug discovery programs.

Safety, Handling, and Storage

As a substituted nitroaromatic aldehyde, 5-Difluoromethoxy-2-nitrobenzaldehyde requires careful handling by trained personnel in a laboratory setting.

-

Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319). [9]It should be handled as a potentially harmful substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10]It is recommended to store under refrigeration to minimize the potential for slow oxidation of the aldehyde functional group.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. [1]

Conclusion

5-Difluoromethoxy-2-nitrobenzaldehyde stands as a strategically important building block for researchers and drug development professionals. Its value is derived not just from its synthetic versatility as a nitroaldehyde, but critically from the presence of the difluoromethoxy group. This moiety provides a field-proven method to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds, addressing key challenges in the optimization phase of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Available from: [Link]

- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available from: [Link]

-

SpectraBase. 2-Fluoro-5-nitrobenzaldehyde - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Nitrobenzaldehyde(552-89-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. primescholars.com [primescholars.com]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Strategic Utilization of 5-Difluoromethoxy-2-nitrobenzaldehyde (CAS 1263299-71-3) in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a foundational technique for optimizing the pharmacokinetic and physicochemical properties of drug candidates. 5-Difluoromethoxy-2-nitrobenzaldehyde (CAS: 1263299-71-3) represents a highly specialized, bifunctional molecular building block 1. By combining the dynamic lipophilicity of a difluoromethoxy (-OCF₂H) group with the synthetic versatility of an ortho-nitrobenzaldehyde scaffold, this compound serves as a premium precursor for the rapid assembly of metabolically stable heterocycles, particularly indoles and quinolines.

This technical whitepaper provides an in-depth analysis of the compound's structural significance, outlines a self-validating experimental workflow for its downstream application, and details the causality behind critical methodological choices.

Physicochemical Profiling & Structural Significance

To effectively utilize 5-difluoromethoxy-2-nitrobenzaldehyde, one must first understand the baseline identifiers and the unique electronic contributions of its substituents.

Quantitative Identification Data

Table 1: Chemical and Physical Identifiers of 5-Difluoromethoxy-2-nitrobenzaldehyde12

| Parameter | Specification |

| IUPAC Name | 5-(difluoromethoxy)-2-nitrobenzaldehyde |

| CAS Number | 1263299-71-3 |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| MDL Number | MFCD30830213 |

| SMILES | [O-]C1=CC=C(OC(F)F)C=C1C=O |

| Hazard Classification | Irritant (H317, H319) |

The Difluoromethoxy (-OCF₂H) Advantage

As an Application Scientist, I frequently observe researchers defaulting to trifluoromethoxy (-OCF₃) groups. However, the difluoromethoxy group offers a distinct, often superior, pharmacological profile:

-

Lipophilic Hydrogen Bond Donor: Unlike the -OCF₃ group, the -OCF₂H moiety possesses an acidic hydrogen atom, allowing it to act as a lipophilic hydrogen bond donor. This makes it an excellent bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, maintaining crucial target interactions while enhancing membrane permeability 3.

-

Dynamic Lipophilicity: The -OCF₂H group can interconvert between highly lipophilic and polar conformations via simple C-O bond rotations, allowing the molecule to dynamically adjust to the polarity of its microenvironment (e.g., lipid bilayer vs. aqueous cytosol) [[4]]().

-

Metabolic Shielding: Replacing a standard methoxy group with a difluoromethoxy group fortifies the molecule against rapid Cytochrome P450-mediated O-demethylation, significantly extending the drug's plasma half-life 3.

Synthetic Utility: The Domino Friedländer Annulation

The ortho-nitrobenzaldehyde motif is classically used to synthesize quinolines via the Friedländer condensation [[5]](). Historically, this required the isolation of a 2-aminobenzaldehyde intermediate—a highly unstable species prone to rapid self-condensation.

To circumvent this, modern workflows utilize a domino nitro-reduction/Friedländer heterocyclization . By generating the 2-aminobenzaldehyde in situ in the presence of an active methylene compound, the intermediate is immediately trapped, driving the reaction forward to the stable quinoline pharmacophore 65.

Mechanistic Pathway Visualization

Mechanistic pathway of the domino nitro-reduction and Friedländer quinoline synthesis.

Methodology: Standardized Workflow for Heterocycle Synthesis

The following self-validating protocol details the conversion of 5-difluoromethoxy-2-nitrobenzaldehyde into a functionalized 6-(difluoromethoxy)quinoline derivative.

Causality of Experimental Design

-

Why Iron (Fe) and Glacial Acetic Acid (AcOH)? Catalytic hydrogenation (e.g., Pd/C with H₂) often leads to the premature reduction of the aldehyde to an alcohol, ruining the condensation substrate. Iron powder in AcOH provides a controlled, single-electron transfer environment that selectively reduces the nitro group to an amine while leaving the aldehyde intact 6.

-

Why Portion-wise Addition? The reduction of the nitro group is highly exothermic. Adding iron portion-wise prevents thermal runaway, which could otherwise lead to solvent boil-over or degradation of the active methylene compound 5.

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Difluoromethoxy-2-nitrobenzaldehyde (1.0 equiv, e.g., 2.17 g, 10 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv, 12 mmol) in 20 mL of glacial acetic acid [[6]]().

-

Thermal Activation: Place the flask in a heating mantle and heat the mixture to 95–100 °C under vigorous stirring [[5]]().

-

Controlled Reduction: Once the target temperature is stabilized, carefully add fine iron powder (4.0 equiv, 40 mmol, ~2.23 g) portion-wise over a 15-minute period. A distinct color change to deep brown/black will be observed as iron salts form 5.

-

Cyclization & Monitoring: Maintain heating at 100 °C for 3–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active spot corresponding to the starting material (CAS 1263299-71-3) is fully consumed.

-

Quenching & Filtration: Cool the reaction mixture to room temperature. Vacuum-filter the crude suspension through a tightly packed pad of Celite to remove insoluble iron oxides and unreacted iron powder. Wash the filter cake generously with ethyl acetate (3 × 20 mL) [[5]]().

-

Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 6-(difluoromethoxy)quinoline derivative 6.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the protocol must be self-validating through rigorous spectroscopic analysis. The presence and intact nature of the difluoromethoxy group are confirmed via the following benchmarks:

-

¹H NMR Spectroscopy: The most critical diagnostic signal is the proton of the difluoromethoxy group (-OCF₂H ). Because this proton is split by two adjacent fluorine atoms (Spin I = 1/2), it will appear as a distinct triplet in the 6.5–7.5 ppm range. Crucially, it will exhibit a massive geminal coupling constant (²J_HF ≈ 70–75 Hz). If this triplet is absent, the -OCF₂H group has been metabolically or synthetically cleaved.

-

¹⁹F NMR Spectroscopy: The two fluorine atoms of the -OCF₂H group will appear as a doublet (split by the single proton) typically resonating between -80.0 and -85.0 ppm.

-

HPLC-UV: The conjugated quinoline system will show strong UV absorbance at 254 nm, allowing for accurate purity quantification.

References

-

Journal of Medicinal Chemistry. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." ACS Publications. Available at: [Link]

Sources

The Difluoromethoxy (-OCF₂H) Group: A Privileged Bioisostere in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the complex challenge of balancing a drug candidate's lipophilicity, metabolic stability, and target affinity. The strategic incorporation of fluorine has long been a cornerstone of rational drug design. Among fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile bioisostere. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a "lipophilic hydrogen bond donor" with dynamic conformational properties. This technical guide explores the physicochemical rationale, synthetic methodologies, and biological applications of the -OCF₂H group.

Physicochemical Properties and Conformational Dynamics

The -OCF₂H group is distinct from its hydrogenated (-OCH₃) and perfluorinated (-OCF₃) counterparts, offering a unique blend of electronic and steric effects.

-

Dynamic Lipophilicity : The -OCF₂H group exhibits dynamic lipophilicity (

= +0.2–0.6). Because the rotation barrier around the O–CF₂H bond is exceptionally low ( -

Hydrogen Bond Donor Capability : The gem-difluoro substitution strongly polarizes the adjacent C-H bond, imparting mild acidity. This allows the -OCF₂H group to act as a weak hydrogen bond donor. Consequently, it serves as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, improving metabolic stability while maintaining crucial target interactions[2].

-

Electronic Effects : With a Hammett sigma constant (

) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, sitting neatly between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group[2].

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | logP | pKa | Hammett Constant ( |

| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 |

| Difluoromethoxy benzene | -OCF₂H | 2.37 | N/A | +0.14 |

| Trifluoromethoxy benzene | -OCF₃ | 2.85 | N/A | +0.35 |

Metabolic Stability and Pharmacokinetics

A primary driver for replacing a methoxy group with a difluoromethoxy group is to mitigate cytochrome P450 (CYP450)-mediated O-demethylation. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, which significantly prolongs the plasma half-life and improves the oral bioavailability of the drug candidate[2].

To validate the metabolic stability of -OCF₂H containing candidates, we employ a standardized in vitro human liver microsome (HLM) assay.

Fig 1: Standardized workflow for evaluating the metabolic stability of difluoromethoxy analogs.

Protocol 1: In Vitro Microsomal Stability Assay

Self-validating system: This protocol includes internal standards (IS) and NADPH-free negative controls to strictly differentiate enzymatic degradation from inherent chemical instability.

-

Preparation : Prepare a microsomal suspension using pooled human liver microsomes (20 mg/mL stock) in 0.1 M phosphate buffer (pH 7.4)[2].

-

Incubation : Add the -OCF₂H test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (G6P, G6PD, NADP⁺).

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes; its targeted addition precisely controls the start time of the enzymatic reaction[2].

-

-

Quenching & Extraction : At specific time points (0, 15, 30, 60 mins), remove aliquots and immediately quench into ice-cold acetonitrile containing an internal standard.

-

Causality: Acetonitrile denatures and precipitates microsomal proteins, halting enzymatic activity instantly while simultaneously extracting the small-molecule analyte. The IS accounts for matrix effects and extraction recovery variations.

-

-

Analysis : Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

) and intrinsic clearance (

Synthetic Methodologies for Aryl Difluoromethyl Ethers

Historically, the installation of the -OCF₂H group relied on harsh, ozone-depleting gases like chlorodifluoromethane. Modern medicinal chemistry demands bench-stable, safe, and scalable alternatives.

Protocol 2: Decarboxylative Difluoromethylation

This protocol utilizes sodium chlorodifluoroacetate, a bench-stable and relatively non-toxic difluorocarbene source[3].

-

Reagent Setup : To a solution of the phenol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq)[2],[3].

-

Thermal Decarboxylation : Heat the mixture to 90-100 °C under a nitrogen atmosphere.

-

Causality: Thermal energy drives the decarboxylation of sodium chlorodifluoroacetate, generating the highly reactive electrophilic difluorocarbene (:CF₂) intermediate in situ without requiring toxic perfluorocarbon gases[3].

-

-

Nucleophilic Trapping :

-

Causality: The K₂CO₃ base deprotonates the phenol to form a highly nucleophilic phenolate anion, which rapidly traps the electrophilic :CF₂ species. Subsequent protonation from the reaction medium yields the desired aryl difluoromethyl ether[3].

-

-

Workup : Cool to room temperature, quench with water, and extract with ethyl acetate. Wash with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography[2].

Protocol 3: Visible-Light Photoredox Catalysis

For advanced intermediates sensitive to high heat, photoredox catalysis offers an exceptionally mild alternative[1].

-

Reaction Mixture : Combine the phenol, difluorobromoacetic acid (BrCF₂CO₂H) as the carbene source, and a photocatalyst such as fac-Ir(ppy)₃ in a suitable solvent[1].

-

Irradiation : Irradiate the mixture with visible blue light at room temperature.

-

Causality: Visible light excites the iridium photocatalyst to initiate a single-electron transfer (SET) cascade. This generates the difluorocarbene radical species under ambient conditions, preventing the thermal degradation of delicate functional groups[1].

-

Case Studies in Drug Design

The strategic utility of the -OCF₂H group is best exemplified by highly successful FDA-approved therapeutics.

Pantoprazole (Protonix®) Pantoprazole is a proton pump inhibitor (PPI) used for treating gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is critical to its mechanism. It fine-tunes the pKa of the benzimidazole nitrogen, optimizing the drug's chemical stability in neutral pH (bloodstream) while allowing rapid prodrug activation exclusively in the highly acidic environment of the stomach's parietal cells[2].

Roflumilast (Daliresp®) Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD). Replacing a standard methoxy group with a difluoromethoxy group significantly enhances its metabolic stability against CYP-mediated clearance and improves its binding affinity within the PDE4 active site via optimized lipophilic interactions[2].

Fig 2: Mechanism of action of Roflumilast highlighting the PDE4/cAMP signaling cascade.

Conclusion

The difluoromethoxy group is far more than a simple halogenated appendage; it is a sophisticated tool for molecular optimization. By acting as a lipophilic hydrogen bond donor and providing dynamic conformational flexibility, it allows medicinal chemists to circumvent metabolic liabilities without sacrificing target affinity. As synthetic methodologies—particularly photoredox catalysis—continue to evolve, the integration of -OCF₂H into complex molecular architectures will only accelerate.

References

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: National Institutes of Health (PMC) URL: [Link]

-

Difluoromethylation of Phenols Source: Organic Syntheses URL: [Link]

-

Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications URL: [Link]

Sources

Predictive Solvation Dynamics and Solubility Profiling of 5-Difluoromethoxy-2-nitrobenzaldehyde in Organic Solvents

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Molecular Architecture & Physicochemical Baseline

5-Difluoromethoxy-2-nitrobenzaldehyde (CAS: 1263299-71-3) [1] is a highly specialized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). To accurately predict and manipulate its solubility in organic solvents, one must deconstruct the thermodynamic interplay of its three distinct functional groups:

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar moiety. It imparts a significant dipole moment to the aromatic ring, driving solvation in polar aprotic solvents through strong dipole-dipole interactions[2]. However, its presence generally limits aqueous solubility[3].

-

The Difluoromethoxy Group (-OCF₂H): Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor[4]. With a Hammett sigma constant (

) of approximately +0.14, it is weakly electron-withdrawing[4]. The acidity of its hydrogen atom allows it to interact uniquely with hydrogen-bond accepting solvents (like ethyl acetate and acetone), enhancing overall lipophilicity and organic phase solubility compared to non-fluorinated analogs[5]. -

The Aldehyde Group (-CHO): A moderately polar, reactive electrophilic center. While it aids in dissolving the compound in protic solvents like alcohols, scientists must be aware of reversible hemiacetal formation, which can alter the apparent solubility and spectroscopic profile of the solution.

Thermodynamic Solubility Matrix in Organic Solvents

Because empirical solubility data for highly specific intermediates can vary based on crystalline polymorphs and purity, the following matrix synthesizes predictive thermodynamic modeling with empirical baseline data derived from the structurally analogous 2-nitrobenzaldehyde[2] and difluoromethoxy-substituted benzenes[4].

| Solvent Classification | Specific Solvent | Dielectric Constant ( | Predicted Solubility Range (25°C) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole alignment with -NO₂; H-bond acceptance from -OCF₂H. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL (Highly Soluble) | Dipole-dipole interactions; excellent cavity formation for aromatic rings. |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 50 - 100 mg/mL (Soluble) | Dispersion forces; favorable halogen-halogen interactions. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 30 - 80 mg/mL (Soluble) | H-bond acceptance from the -OCF₂H proton[4]. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 30 mg/mL (Sparingly) | H-bonding; Caution: Potential for reversible hemiacetal formation with -CHO. |

| Non-Polar | n-Hexane | 1.9 | < 1 mg/mL (Insoluble) | Inability to overcome the strong crystal lattice energy driven by the -NO₂ group. |

| Aqueous | Water (pH 7.0) | 80.1 | < 0.1 mg/mL (Insoluble) | High lipophilicity of the -OCF₂H group and aromatic core repels hydration[6]. |

Standardized Protocol: Thermodynamic Solubility Determination

To generate self-validating, highly trustworthy solubility data for 5-Difluoromethoxy-2-nitrobenzaldehyde in your specific laboratory environment, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard[2]. This protocol ensures true thermodynamic equilibrium is reached, avoiding the false highs of kinetic supersaturation.

Phase 1: Equilibration (The Self-Validating System)

-

Preparation: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber glass is required as nitrobenzaldehyde derivatives can act as photochemical actinometers and degrade under UV/visible light)[7].

-

Saturation: Add 5-Difluoromethoxy-2-nitrobenzaldehyde incrementally until a visible, persistent solid pellet remains at the bottom of the vial, ensuring excess solid phase.

-

Isothermal Agitation: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the crystalline solid and ensure the rate of dissolution equals the rate of precipitation.

-

Verification: After 48 hours, visually inspect the vial. If no solid remains, add more compound and repeat step 3. The presence of solid is the internal validation that saturation is achieved.

Phase 2: Phase Separation & Quantification

-

Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.

-

Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (crucial for volatile solvents like DCM). Dilute immediately into 900 µL of the HPLC mobile phase to prevent precipitation.

-

HPLC-UV Analysis: Inject the diluted sample into an HPLC system (C18 column, typically utilizing a Water/Acetonitrile gradient with 0.1% Formic Acid). Quantify the concentration against a pre-established 5-point calibration curve of the API standard[2].

Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Downstream Synthetic Workflow Integration

Understanding the solubility profile of 5-Difluoromethoxy-2-nitrobenzaldehyde directly dictates the choice of solvent for downstream synthetic applications. Because the compound is highly soluble in moderately polar halogenated solvents (DCM) and polar aprotic solvents (DMF), it is an ideal candidate for Reductive Amination or Knoevenagel Condensations .

For instance, when synthesizing secondary amine precursors for drug discovery, DCM is frequently chosen. The aldehyde group readily dissolves and reacts with primary amines in DCM to form an imine intermediate. The subsequent reduction (often using Sodium triacetoxyborohydride,

Caption: Solvation-dependent reductive amination pathway utilizing the reactive aldehyde functional group.

References

- AiFChem. "1263299-71-3 | 5-Difluoromethoxy-2-nitro-benzaldehyde". aifchem.com.

- BenchChem. "A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents". benchchem.com.

- ChemicalBook. "2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry". chemicalbook.com.

- ChemicalBull. "2-nitrobenzaldehyde Manufacturer & Supplier | Cas 552-89-6 Chemical". chemicalbull.com.

- BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry". benchchem.com.

- Smolecule. "7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline". smolecule.com.

- CymitQuimica. "CAS 41429-16-7: [4-(Difluoromethoxy)phenyl]acetonitrile". cymitquimica.com.

Sources

- 1. 1263299-71-3 | 5-Difluoromethoxy-2-nitro-benzaldehyde - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-nitrobenzaldehyde Manufacturer & Supplier | Cas 552-89-6 Chemical [chemicalbull.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 41429-16-7: [4-(Difluoromethoxy)phenyl]acetonitrile [cymitquimica.com]

- 6. Buy 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | 1209300-05-9 [smolecule.com]

- 7. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]

Comparative Technical Guide: 5-Difluoromethoxy- vs. 5-Trifluoromethoxy-2-nitrobenzaldehyde

This guide provides a comprehensive technical analysis of 5-(Difluoromethoxy)-2-nitrobenzaldehyde and 5-(Trifluoromethoxy)-2-nitrobenzaldehyde , two critical building blocks in modern medicinal chemistry.

Executive Summary

In the optimization of lead compounds, the substitution of hydrogen or methoxy groups with fluorinated ethers is a proven strategy to modulate lipophilicity, metabolic stability, and conformation. This guide compares two specific isomers: 5-(difluoromethoxy)-2-nitrobenzaldehyde (

While structurally similar, they serve distinct roles:

- (Difluoromethoxy): Acts as a lipophilic hydrogen bond donor . It is a bioisostere for phenols and methoxy groups, offering improved membrane permeability while retaining H-bonding capability.

-

(Trifluoromethoxy): Acts as a super-lipophilic, metabolically inert anchor. It forces orthogonal conformation of the ether bond and significantly boosts

Part 1: Chemical Identity & Structural Properties

Compound Specifications

| Feature | 5-(Difluoromethoxy)-2-nitrobenzaldehyde | 5-(Trifluoromethoxy)-2-nitrobenzaldehyde |

| CAS Number | 1263299-71-3 | Custom Synthesis Target (Precursor CAS: 52771-22-9) |

| Molecular Formula | ||

| Molecular Weight | 217.13 g/mol | 235.12 g/mol |

| Key Substituent | ||

| Electronic Effect ( | +0.18 (Electron Withdrawing) | +0.35 (Strongly Electron Withdrawing) |

| Lipophilicity (Hansch | ~ +0.65 | +1.04 |

| H-Bond Donor? | Yes (Weak, via C-H) | No |

Structural Analysis

-

The "Lipophilic Donor" Effect: The

bond in the -

The Orthogonal Twist: The

group prefers a conformation where the

Part 2: Synthetic Pathways

The synthesis of these two compounds requires fundamentally different strategies due to the stability and accessibility of the fluorinated precursors.

Synthesis of 5-(Difluoromethoxy)-2-nitrobenzaldehyde

Strategy: Late-stage Difluoromethylation.

Since the

-

Step 1: Protection of 5-hydroxy-2-nitrobenzaldehyde (if starting from hydroxy-benzaldehyde) or nitration of 3-hydroxybenzaldehyde.

-

Step 2: Difluoromethylation using sodium chlorodifluoroacetate (a source of

) or Freon-22 (

Synthesis of 5-(Trifluoromethoxy)-2-nitrobenzaldehyde

Strategy: Aromatic Substitution on Pre-fluorinated Scaffold. Direct trifluoromethoxylation is chemically difficult and hazardous. The preferred route is the nitration of the commercially available 3-(trifluoromethoxy)benzaldehyde .

-

Regioselectivity Logic:

-

The

group (position 1) is a meta-director (deactivating). -

The

group (position 3) is an ortho/para-director (deactivating but resonance donating). -

Outcome: The directing effects cooperate to favor position 6 (which becomes position 2 in the final product numbering).

-

Path: 3-(Trifluoromethoxy)benzaldehyde

2-Nitro-5-(trifluoromethoxy)benzaldehyde .

-

Visual Synthesis Workflow

Caption: Comparative synthetic routes. Route A utilizes O-alkylation of a phenol, while Route B utilizes regioselective nitration of a pre-fluorinated arene.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Difluoromethoxy)-2-nitrobenzaldehyde

This protocol utilizes a solid difluorocarbene source to avoid handling gaseous Freon-22.

-

Reagents: 5-Hydroxy-2-nitrobenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Potassium carbonate (

, 3.0 eq). -

Solvent: DMF (Dimethylformamide) / Water (10:1 ratio).

-

Procedure:

-

Dissolve the aldehyde and

in DMF/Water. Heat to 70°C. -

Slowly add Sodium chlorodifluoroacetate in portions over 2 hours. Caution: Gas evolution (

) occurs. -

Stir at 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Cool to RT, pour into ice water, extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Protocol B: Synthesis of 5-(Trifluoromethoxy)-2-nitrobenzaldehyde

Standard Nitration Protocol.

-

Reagents: 3-(Trifluoromethoxy)benzaldehyde (1.0 eq), Fuming Nitric Acid (

, 1.2 eq), Conc. Sulfuric Acid ( -

Procedure:

-

Cool

(5 mL/mmol substrate) to 0°C in an ice bath. -

Add the aldehyde dropwise, maintaining temperature

°C. -

Add Fuming

dropwise over 30 mins.[1] -

Allow to warm to RT and stir for 2 hours.

-

Quench: Pour reaction mixture carefully onto crushed ice. The product typically precipitates as a pale yellow solid.

-

Purification: Filter the solid.[2][3] Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers (e.g., 4-nitro isomer) are present.

-

Part 4: Medicinal Chemistry Decision Framework

When designing a drug candidate, the choice between these two motifs is driven by specific SAR (Structure-Activity Relationship) goals.

Reactivity & Scaffold Utility

Both compounds contain the 2-nitrobenzaldehyde core, a "privileged scaffold" for synthesizing nitrogen heterocycles via Reductive Cyclization .

-

Indole Synthesis: Condensation with nitroalkanes followed by reduction (e.g., Iron/Acetic Acid) yields 5-substituted indoles.

-

Quinazoline Synthesis: Reductive amination with anilines followed by cyclization.

Decision Tree: Which Group to Choose?

Caption: SAR Decision Tree for selecting between Difluoromethoxy and Trifluoromethoxy substituents.

Part 5: Safety & Handling

-

Nitrobenzaldehydes: Potentially shock-sensitive if heated to dryness or mixed with strong bases. Store in a cool, dark place.

-

Difluoromethylation: The generation of difluorocarbene (

) often releases -

Nitration: Highly exothermic. Run reactions behind a blast shield. Ensure temperature control to prevent runaway nitration (polynitration or decomposition).

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers as a Lipophilic Hydrogen Bond Donor Motif." Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] ChemMedChem, 1(1), 1-15. Link

-

BenchChem. (2025).[5] "Synthesis of Nitrobenzaldehyde Isomers: A Comparative Guide." Link

Sources

- 1. primescholars.com [primescholars.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Lipophilicity and LogP Values of Difluoromethoxy-Substituted Benzaldehydes

Abstract

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The strategic incorporation of fluorine-containing functional groups is a key tactic for modulating these properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent. This technical guide provides an in-depth analysis of the -OCF₂H group's impact on the lipophilicity of benzaldehyde, a common scaffold in medicinal chemistry. We will explore the nuanced physicochemical characteristics of the difluoromethoxy group, present comparative LogP data, and detail both experimental and computational methodologies for LogP determination, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex process governed by its ability to traverse a series of aqueous and lipid environments. Lipophilicity is the primary measure of this capability.[3]

-

Absorption & Permeability : For oral drugs, sufficient lipophilicity is required to pass through the lipid bilayers of the gastrointestinal mucosa and enter the bloodstream.[3][4]

-

Distribution : Once in circulation, a drug's lipophilicity influences its distribution into various tissues. Highly lipophilic compounds can readily enter cells and cross the blood-brain barrier, which can be desirable or a source of off-target effects.[4]

-

Metabolism & Excretion : Lipophilicity affects how drugs are processed by metabolic enzymes, such as cytochrome P450s, and subsequently cleared from the body.[4][5]

An optimal lipophilicity range, often cited as a LogP between 0 and 3, is frequently targeted to achieve a balance that favors good absorption and bioavailability without introducing issues like poor solubility or high metabolic clearance.[5] Therefore, the ability to precisely modulate a molecule's LogP is a critical skill in medicinal chemistry.

The Difluoromethoxy Group: A Privileged Functional Moiety

The difluoromethoxy (-OCF₂H) group is not merely another lipophilic substituent; it possesses a unique combination of properties that make it a strategic tool for molecular design.[6][7]

-

Moderate Lipophilicity Enhancement : Compared to a standard methoxy group (-OCH₃), the -OCF₂H group increases lipophilicity. However, this increase is less pronounced than that of the highly lipophilic trifluoromethoxy (-OCF₃) group, offering a more nuanced level of control.[7] This context-dependent effect allows for the fine-tuning of a compound's properties.[6]

-

Weak Electron-Withdrawing Nature : With a Hammett constant (σp) of approximately +0.14, the -OCF₂H group is weakly electron-withdrawing, which can influence the electronics of the aromatic ring to which it is attached.[7]

-

A Lipophilic Hydrogen Bond Donor : The most distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[6][7] This is a rare and valuable characteristic for a lipophilic moiety, enabling it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while simultaneously improving metabolic stability.[6][8]

This dual functionality—acting as a lipophilic group that can also engage in hydrogen bonding—provides a powerful lever for optimizing ligand-target interactions and pharmacokinetic profiles.

Positional Impact of -OCF₂H on Benzaldehyde Lipophilicity

The table below presents calculated LogP (CLogP) values for the three positional isomers of difluoromethoxy-substituted benzaldehyde, predicted using various well-regarded algorithms. For context, the CLogP of the parent benzaldehyde is approximately 1.5.

| Compound | Structure | Predicted LogP (XLogP3-AA)[2][9] | Predicted LogP (ALOGPS)[4][6] |

| 2-(Difluoromethoxy)benzaldehyde |  | ~2.6 | ~2.31 |

| 3-(Difluoromethoxy)benzaldehyde |  | ~2.7 | ~2.34 |

| 4-(Difluoromethoxy)benzaldehyde |  | 2.7[2] | 2.34 |

Note: Structures are illustrative. LogP values are sourced from high-quality computational models as experimental data for direct comparison is sparse.

Analysis of Trends: The data suggests that substitution with a difluoromethoxy group significantly increases the lipophilicity compared to unsubstituted benzaldehyde (CLogP ~1.5). The positional differences between the isomers are subtle, as predicted by these models. The para and meta isomers exhibit nearly identical predicted lipophilicity, with the ortho isomer being slightly less lipophilic, a phenomenon that could be attributed to intramolecular interactions or steric effects influencing the overall molecular conformation and polarity.

Methodologies for Accurate LogP Determination

Accurate determination of LogP is critical for building reliable structure-activity relationships (SAR). Both experimental and computational methods are essential tools in the modern drug discovery workflow.

Experimental Protocols

A. The Shake-Flask (OECD 107) Method: The Gold Standard

The shake-flask method is the benchmark for LogP determination, directly measuring the partitioning of a compound between n-octanol and water at equilibrium.[10] Its primary advantage is that it is a direct measurement of the partition coefficient.[10]

Causality Behind the Protocol:

-

Solvent System : n-Octanol and water are chosen because they are immiscible and serve as mimics for lipid bilayers and aqueous physiological fluids, respectively.

-

Pre-saturation : The two solvents are mutually saturated before the experiment to ensure that the final equilibrium is solely dependent on the analyte's partitioning, not on the dissolution of the solvents into one another.

-

Equilibrium : The mixture is agitated for a sufficient period to ensure a true thermodynamic equilibrium is reached, which is a critical and time-consuming step.[10]

-

Quantification : HPLC with UV detection is commonly used for its sensitivity and ability to separate the analyte from any impurities, allowing for accurate concentration determination in each phase.[10][11]

Step-by-Step Self-Validating Protocol:

-

Preparation of Phases : Prepare a phosphate buffer (e.g., pH 7.4) to represent physiological conditions. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours. Similarly, saturate n-octanol with the buffer.

-

Analyte Introduction : Accurately prepare a stock solution of the difluoromethoxy-substituted benzaldehyde in the pre-saturated n-octanol phase. The concentration should be below 0.01 mol/L to avoid self-association.[12]

-

Partitioning : Combine a precise volume of the analyte-containing octanol phase with a precise volume of the pre-saturated aqueous buffer in a suitable vessel (e.g., a separatory funnel or screw-cap tube).

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the mixture to achieve a clean separation of the two phases.

-

Sampling & Analysis : Carefully sample a known volume from both the n-octanol and the aqueous phase. Analyze the concentration of the analyte in each phase using a validated HPLC-UV method.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.

-

LogP = log₁₀ ([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

-

Caption: Workflow for the Shake-Flask Method of LogP Determination.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, LogP can be estimated by correlating a compound's retention time on a reversed-phase HPLC column (e.g., C18) with that of known standards.[13] The principle is that more lipophilic compounds will have a stronger affinity for the nonpolar stationary phase and thus elute later (longer retention time). While less accurate than the shake-flask method, it is invaluable for rapid screening of compound libraries.[10]

Computational (In Silico) Methods

Predicting LogP from a chemical structure is a rapid and cost-effective way to prioritize compounds before synthesis. These methods generally fall into two categories:

-

Fragment-based methods : These calculate LogP by summing the contributions of predefined molecular fragments. This approach often includes correction factors for interactions between fragments.[14][15] Examples include CLogP and methods used by ChemAxon.[16]

-

Atom-based methods : These sum the contributions of individual atoms.[14] A well-known example is ALOGP.

Several free and commercial software packages are available, such as ALOGPS, ChemAxon, and ACD/Labs LogP.[3][7][13] It is often advisable to consult multiple predictors, as different algorithms may perform better for different chemical classes.

// Central Node LogP [label="Molecular LogP", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Contributing Factors Core [label="Benzaldehyde Scaffold\n(Aromatic Ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde Group (-CHO)\n(Polar, H-bond acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; OCF2H [label="Difluoromethoxy Group (-OCF₂H)\n(Lipophilic, H-bond donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Position [label="Substitution Pattern\n(ortho, meta, para)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Core -> LogP; Aldehyde -> LogP; OCF2H -> LogP; Position -> LogP [style=dashed, label="modulates overall effect"]; }

Caption: Key Factors Influencing the LogP of Substituted Benzaldehydes.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in medicinal chemistry for the strategic modulation of lipophilicity. Its introduction onto a benzaldehyde scaffold predictably increases the LogP value, enhancing its lipophilic character. This modification, combined with the group's unique ability to act as a hydrogen bond donor, allows for sophisticated tuning of a molecule's ADMET properties and its potential interactions with biological targets. A thorough understanding of both experimental and computational methods for LogP determination is essential for researchers to make informed decisions in the design and optimization of novel therapeutic agents. By leveraging the distinct physicochemical profile of the difluoromethoxy group, scientists can navigate the complex landscape of drug discovery with greater precision and efficacy.

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

- Lipophilicity of Drug. (2024, April 23). BOC Sciences.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.

- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (n.d.). Omics Online.

- Arnott, J. A., & Planey, S. L. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online.

-

p-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736986. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.

-

Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved March 4, 2026, from [Link]

-

ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 4, 2026, from

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 4, 2026, from [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). ACS Publications. Retrieved March 4, 2026, from [Link]

-

LogP and logD calculations. (n.d.). ChemAxon. Retrieved March 4, 2026, from [Link]

- Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). CompChemKitchen.

- LogP and logD calculations - Documentation 16.2.8.0. (n.d.). ChemAxon.

-

LogD. (2019, January 12). Cambridge MedChem Consulting. Retrieved March 4, 2026, from [Link]

-

LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved March 4, 2026, from [Link]

-

Shake Flask Method for Partition Coefficient | PDF | Science & Mathematics. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

-

Welcome to the ALOGPS 2.1 program! (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 4, 2026, from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 4, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 4, 2026, from [Link]

-

Shake Flask Method for Partition Coefficient. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. p-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Useful Links – AK - Schmidt – TU Darmstadt [chemie.tu-darmstadt.de]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]

- 6. vcclab.org [vcclab.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. agilent.com [agilent.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Page not found - Documentation [docs.chemaxon.com:443]

- 14. dl.chemaxon.com [dl.chemaxon.com]

- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 5-Difluoromethoxy-2-nitrobenzaldehyde

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 5-Difluoromethoxy-2-nitrobenzaldehyde (CAS No. 1263299-71-3), a key intermediate in pharmaceutical research and development. This document is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and extrapolated from structurally similar compounds to ensure a comprehensive understanding of its hazard profile.

Chemical Identity and Physicochemical Properties

5-Difluoromethoxy-2-nitrobenzaldehyde is an aromatic aldehyde containing a difluoromethoxy group and a nitro group. These functional groups significantly influence its reactivity and toxicological properties. The electron-withdrawing nature of the nitro and difluoromethoxy groups makes the aldehyde functionality susceptible to nucleophilic attack, a key aspect of its utility in organic synthesis.

| Property | Value | Source |

| Chemical Name | 5-(difluoromethoxy)-2-nitrobenzaldehyde | [1] |

| CAS Number | 1263299-71-3 | [1] |

| Molecular Formula | C₈H₅F₂NO₄ | |

| Molecular Weight | 217.13 g/mol | |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Purity | Typically >95% | |

| Storage Temperature | Refrigerated |

Hazard Identification and GHS Classification

While a complete, publicly available Safety Data Sheet (SDS) for 5-Difluoromethoxy-2-nitrobenzaldehyde is not readily accessible, information from suppliers and data for analogous compounds allows for a reliable hazard assessment. The primary hazards are associated with its irritant properties.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]

Hazard Pictograms:

Caption: GHS07 Exclamation Mark indicates potential for irritation and acute toxicity.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of 5-Difluoromethoxy-2-nitrobenzaldehyde are primarily attributed to the reactivity of the aldehyde group and the metabolic pathways of the nitroaromatic moiety.

-

Irritation: The aldehyde group can react with amine and thiol groups in proteins on the skin, in the eyes, and in the respiratory tract, leading to an inflammatory response and irritation. This is a common property of many aldehydes.

-

Acute Oral Toxicity: If ingested, the compound can cause irritation to the gastrointestinal tract. Aromatic nitro compounds, in general, can be absorbed and lead to systemic effects, including methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[3]

-

Genotoxicity and Carcinogenicity: There is no specific data for this compound. However, some nitroaromatic compounds are known to be mutagenic. The nitro group can be metabolically reduced to a reactive nitroso intermediate that can interact with DNA.

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is crucial in case of exposure.

Emergency Response Workflow:

Caption: First-aid workflow for exposure to 5-Difluoromethoxy-2-nitrobenzaldehyde.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE) Ensemble:

Caption: Recommended Personal Protective Equipment for handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166.[5] A face shield may be necessary for splash hazards.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.

-

Respiratory Protection: If handling procedures are likely to generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Refrigerated storage is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]

Stability and Reactivity

-

Reactivity: The compound is not expected to undergo hazardous polymerization. The nitroaromatic structure poses a risk of vigorous or explosive decomposition if heated rapidly, especially in the presence of reducing agents or bases.[6]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.

-

Containment and Cleanup: For small spills of solid material, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For larger spills, prevent entry into waterways.

-

Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of this chemical and its container at a licensed hazardous waste collection point, in accordance with local, regional, and national regulations. Do not dispose of it with household waste.

References

-

Qualitek. (2002, September 1). Safety Data Sheet: Super Deox 1. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(difluoromethoxy)-5-nitrobenzaldehyde (C8H5F2NO4). Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

Sources

Metabolic stability of difluoromethoxy group in drug design

The Strategic Incorporation of the Difluoromethoxy Group in Drug Design: Metabolic Stability and Physicochemical Optimization

Introduction and the Bioisosteric Mandate

In modern drug discovery and lead optimization, candidates frequently exhibit excellent target affinity but fail in vivo due to rapid hepatic clearance. A primary culprit for this pharmacokinetic failure is Cytochrome P450 (CYP)-mediated oxidative metabolism (1)[1]. The methoxy group (-OCH₃) is a ubiquitous pharmacophore element, yet it serves as a notorious metabolic "soft spot," highly susceptible to CYP-catalyzed O-dealkylation.

As a Senior Application Scientist, my approach to circumventing this liability—without drastically perturbing the molecule's steric footprint—involves the strategic deployment of the difluoromethoxy (-OCF₂H) group. This guide elucidates the mechanistic, physicochemical, and experimental paradigms of utilizing -OCF₂H as a metabolically stable bioisostere.

The Mechanistic Causality of Metabolic Resistance

To engineer metabolic stability, one must first understand the enzymology of degradation. CYP450 enzymes (e.g., CYP3A4, CYP2D6), which are responsible for 90–95% of the oxidative metabolism of xenobiotics, initiate O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism (1)[1]. The high-valent iron-oxo species of the heme cofactor abstracts a hydrogen atom from the methoxy carbon. Subsequent oxygen rebound produces an unstable hemiacetal that spontaneously collapses into a phenol and formaldehyde.

The difluoromethoxy group effectively short-circuits this pathway. The substitution of two hydrogen atoms with highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect. This significantly increases the Bond Dissociation Energy (BDE) of the remaining C-H bond. While a standard methyl C-H bond has a BDE of approximately 105 kcal/mol, fluorination elevates the activation energy required for the initial HAT step (1)[1]. By raising the transition state energy, the catalytic efficiency (

Logical relationship of CYP450-mediated O-dealkylation vs. difluoromethoxy metabolic resistance.

Physicochemical "Chameleon" Properties

The utility of the -OCF₂H group extends beyond mere metabolic blockade; it is a physicochemical chameleon. Unlike the trifluoromethoxy (-OCF₃) group, which is strictly lipophilic and devoid of hydrogen-bonding capacity, the -OCF₂H group possesses a uniquely polarized C-H bond.

The electron-withdrawing fluorines (Hammett constant

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Moieties

| Functional Group | Hammett Constant ( | Lipophilicity Impact | H-Bond Donor Capability | CYP450 Metabolic Liability |

| Methoxy (-OCH₃) | -0.27 | Low | None | High (Prone to O-dealkylation) |

| Difluoromethoxy (-OCF₂H) | +0.14 | Moderate | Yes (Lipophilic HBD, | Low (Resistant to HAT) |

| Trifluoromethoxy (-OCF₃) | +0.35 | High | None | Very Low |

Clinical Validation: Case Studies in Therapeutics

The translation of these principles into clinical success is exemplified by several FDA-approved therapeutics where the -OCF₂H group was the key to overcoming developability hurdles.

-

Pantoprazole (Protonix®) : A proton pump inhibitor (PPI) utilized for gastroesophageal reflux disease (GERD). Pantoprazole is a prodrug requiring activation in the highly acidic environment of the stomach's parietal cells. The incorporation of the -OCF₂H group on the benzimidazole ring reduces the pKa of the adjacent nitrogen, enhancing the molecule's chemical stability at physiological pH and preventing premature activation in the bloodstream before it reaches its target (3)[3].

-

Roflumilast (Daliresp®) : A selective Phosphodiesterase-4 (PDE4) inhibitor for chronic obstructive pulmonary disease (COPD). The -OCF₂H group in roflumilast replaces a metabolically labile methoxy group found in earlier prototypes. This substitution blocks CYP-mediated clearance, extending the plasma half-life, and optimizes the molecule's binding conformation within the PDE4 active site to increase intracellular cAMP (2)[2].

Roflumilast signaling pathway demonstrating PDE4 inhibition and anti-inflammatory effects.

Experimental Methodology: Validating Metabolic Stability

To empirically quantify the metabolic stability conferred by the -OCF₂H substitution, we utilize an in vitro Human Liver Microsome (HLM) clearance assay (2)[2]. As an application scientist, I mandate that this protocol be executed as a self-validating system . The inclusion of Phase I cofactors (NADPH) and the parallel testing of the -OCH₃ parent compound ensure that any observed stability is a direct consequence of the fluorination, not enzymatic degradation or assay failure.

Step-by-step experimental workflow for evaluating in vitro metabolic stability using HLM.

Step-by-Step HLM Stability Protocol:

-

Preparation of Reagents : Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 10 mM stock of the -OCF₂H test compound and the -OCH₃ control in DMSO.

-

Incubation Mixture Setup : In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: The 1 µM concentration ensures the assay operates under linear, first-order kinetic conditions (

).

-

-

Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated oxidative reactions.

-

Causality: NADPH provides the reducing equivalents necessary for the CYP450 catalytic cycle; without it, Phase I metabolism cannot occur. A parallel "minus-NADPH" well serves as a negative control to rule out chemical instability.

-

-

Time-Course Sampling : At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Reaction Quenching : Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean downstream analysis.

-

-

Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Data Processing : Plot the natural log of the percentage of compound remaining versus time. Calculate the elimination rate constant (

), half-life (

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - BenchChem.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - BenchChem.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH PMC.

Sources

Strategic Sourcing and Synthetic Utility of 5-Difluoromethoxy-2-nitrobenzaldehyde in Preclinical Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 5-Difluoromethoxy-2-nitrobenzaldehyde (CAS: 1263299-71-3) has emerged as a highly valuable, bifunctional building block. It provides a pre-installed difluoromethoxy (-OCHF₂) group—a privileged bioisostere—alongside an ortho-nitrobenzaldehyde moiety, which serves as a classic synthon for the construction of complex heterocyclic scaffolds such as indoles, quinolines, and quinazolines.

This technical whitepaper provides an in-depth analysis of the chemical causality behind this compound's utility, actionable intelligence on its commercial sourcing and pricing, and self-validating experimental protocols for its quality control and synthetic application.

Physicochemical Profile and Mechanistic Causality

The demand for 5-Difluoromethoxy-2-nitrobenzaldehyde is driven by the unique properties of the -OCHF₂ group. Unlike a standard methoxy (-OCH₃) group, which is a notorious "soft spot" for rapid oxidative O-demethylation by hepatic Cytochrome P450 enzymes, the -OCHF₂ group is highly metabolically stable. The electron-withdrawing fluorine atoms stabilize the adjacent carbon-hydrogen bond against oxidative attack.

Furthermore, the -OCHF₂ moiety acts as a lipophilic hydrogen bond donor . The strong polarization of the C-H bond by the geminal fluorines allows it to interact with hydrogen bond acceptors in a target protein's binding pocket, mimicking hydroxyl (-OH) or thiol (-SH) groups, but with a significantly higher lipophilicity and membrane permeability ([1]).

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Causality / Significance in Synthesis |

| CAS Number | 1263299-71-3 | Standard registry identifier for global sourcing [2]. |

| Molecular Formula | C₈H₅F₂NO₄ | Dictates mass spectrometric (M+H) target of 218.1 m/z. |

| Molecular Weight | 217.13 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |

| MDL Number | MFCD30830213 | Key identifier for structural database queries (e.g., Reaxys, SciFinder). |

| Purity Standard | ≥95% (Typically 97-98% via HPLC) | Critical threshold to prevent catalyst poisoning in downstream cyclizations. |

Market Landscape: Suppliers and Pricing Dynamics

Sourcing specialized fluorinated building blocks requires navigating a fragmented market. Because 5-Difluoromethoxy-2-nitrobenzaldehyde is primarily used in preclinical R&D rather than generic manufacturing, it is classified as a specialty fine chemical.

Authoritative suppliers such as [3],[4], and [5] maintain this compound in their catalogs. However, pricing is almost universally gated behind institutional logins or "Inquiry" requests due to fluctuating raw material costs (specifically, the cost of difluorocarbene precursors like sodium chlorodifluoroacetate).

Based on current market intelligence for specialty fluorinated ortho-nitrobenzaldehydes, procurement teams should anticipate the following quantitative pricing tiers:

Table 2: Estimated Pricing Tiers and Supply Chain Metrics

| Scale | Estimated Price Range (USD) | Lead Time | Strategic Sourcing Note |

| Discovery (1g - 5g) | $80 - $150 per gram | 1 - 3 Days (From Stock) | Ideal for initial hit-to-lead synthesis. High purity (>97%) is guaranteed. |

| Scale-Up (10g - 50g) | $40 - $70 per gram | 1 - 2 Weeks | Often requires domestic repackaging. CoA must be verified before use. |

| Process (1kg+) | $1,500 - $3,500 per kg | 4 - 8 Weeks | Requires custom synthesis contracts. Subject to international freight and customs clearance. |

Quality Control: Self-Validating Analytical Protocol

As a Senior Application Scientist, I mandate that all incoming batches of 5-Difluoromethoxy-2-nitrobenzaldehyde undergo rigorous internal validation. The primary synthetic route to this compound involves the alkylation of 5-hydroxy-2-nitrobenzaldehyde. Incomplete conversion leaves behind the highly polar phenolic precursor, which can severely disrupt downstream transition-metal-catalyzed reactions.

Objective: Validate the integrity of the -OCHF₂ group and confirm the absence of phenolic impurities.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the received batch in 1 mL of LC-MS grade Acetonitrile.

-

HPLC-UV/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (0.1% Formic Acid modifier) over 5 minutes.

-

Self-Validation Checkpoint: The target compound must elute as a single sharp peak (>95% AUC at 254 nm) with an observed mass of[M+H]⁺ = 218.1. If a peak is observed at [M+H]⁺ = 168.1, the batch is contaminated with unreacted 5-hydroxy-2-nitrobenzaldehyde and must be recrystallized from ethanol/water before use.

-

-

¹⁹F NMR Verification (400 MHz, CDCl₃):

-

Rationale: ¹⁹F NMR is highly sensitive to the local electronic environment.

-

Expected Result: The -OCHF₂ group will present as a characteristic doublet at approximately -82.0 to -85.0 ppm with a large coupling constant (²J_HF ≈ 70-75 Hz), confirming the intact difluoromethoxy moiety.

-

Synthetic Workflows: Construction of 5-(Difluoromethoxy)indole